molecular formula C15H17NO5 B3040302 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 182750-13-6

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B3040302
CAS No.: 182750-13-6
M. Wt: 291.3 g/mol
InChI Key: UIOORSWZRBWXCD-UHFFFAOYSA-N
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Description

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is a synthetic compound with the molecular formula C15H17NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves a multi-step process:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the pyrrolidine ring .

Comparison with Similar Compounds

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOORSWZRBWXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
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1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
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1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
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1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
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1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 6
1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

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